An In-depth Technical Guide to (R)-3-Hydroxytetradecanoyl-CoA: Discovery, Synthesis, and Biological Role
An In-depth Technical Guide to (R)-3-Hydroxytetradecanoyl-CoA: Discovery, Synthesis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxytetradecanoyl-CoA is a pivotal intermediate in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer monolayer of the outer membrane in most Gram-negative bacteria. The essentiality of the Lipid A biosynthetic pathway for the viability of these bacteria makes its components, including (R)-3-hydroxytetradecanoyl-CoA and the enzymes involved in its metabolism, prime targets for the development of novel antibiotics. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and key experimental protocols related to (R)-3-hydroxytetradecanoyl-CoA.
Historical Context and Discovery
The discovery of (R)-3-hydroxytetradecanoyl-CoA is intrinsically linked to the elucidation of the Lipid A biosynthetic pathway, a monumental achievement in biochemistry largely credited to the laboratory of Christian R. H. Raetz. While Lipid A was identified as the hydrophobic component of LPS over 50 years ago, the biosynthetic pathway remained elusive until 1983.[1] A significant breakthrough was the discovery and characterization of "lipid X," a 2,3-diacylglucosamine 1-phosphate, which was identified as a precursor to the proximal subunit of Lipid A.[1] This discovery provided a crucial starting point for dissecting the enzymatic steps of the pathway.
Subsequent research led to the identification of the enzyme UDP-N-acetylglucosamine acyltransferase, encoded by the lpxA gene, as the catalyst for the first committed step in Lipid A biosynthesis.[1][2] This enzyme facilitates the transfer of an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2] In Escherichia coli, LpxA exhibits high selectivity for a 14-carbon acyl chain, thus forming (R)-3-hydroxytetradecanoyl-UDP-N-acetylglucosamine.[1] The CoA thioester, (R)-3-hydroxytetradecanoyl-CoA, is the activated form of the fatty acid used in this pathway, though the direct donor for LpxA is the acyl-ACP derivative.
Physicochemical and Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C35H62N7O18P3S | [3][4] |
| Molecular Weight | 993.89 g/mol | [3][4] |
| CAS Number | 26475-43-6 | [3] |
| Physical Description | Solid | [4][5][6] |
| LogP (Computed) | -0.7 | [4] |
Note: Some data, such as melting point and specific rotation, for (R)-3-hydroxytetradecanoyl-CoA are not available in the cited literature. The LogP value is for the (S)-enantiomer but serves as a close approximation.
Signaling Pathway: Lipid A Biosynthesis
The synthesis of (R)-3-hydroxytetradecanoyl-CoA is the initial step in the multi-enzyme pathway of Lipid A biosynthesis. The following diagram illustrates the initial stages of this critical pathway in E. coli.
Experimental Protocols
Chemoenzymatic Synthesis of (R)-3-Hydroxytetradecanoyl-CoA
This protocol combines chemical synthesis of the fatty acid precursor and enzymatic ligation to Coenzyme A.
Part A: Synthesis of (R)-3-Hydroxytetradecanoic Acid
Several methods exist for the enantioselective synthesis of 3-hydroxy fatty acids. One common approach involves the use of a chiral auxiliary, such as Evans asymmetric aldol (B89426) addition.
Part B: Enzymatic Ligation to Coenzyme A
Acyl-CoA synthetases or ligases can be used to attach the synthesized (R)-3-hydroxytetradecanoic acid to Coenzyme A.
Materials:
-
(R)-3-hydroxytetradecanoic acid
-
Coenzyme A (lithium salt)
-
ATP
-
MgCl2
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and Coenzyme A.
-
Add (R)-3-hydroxytetradecanoic acid (dissolved in a suitable solvent like ethanol).
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the (R)-3-hydroxytetradecanoyl-CoA using reversed-phase HPLC.
In Vitro Assay for UDP-N-acetylglucosamine Acyltransferase (LpxA)
This radioactive assay measures the activity of LpxA by quantifying the transfer of a radiolabeled group.[1]
Materials:
-
Purified LpxA enzyme
-
[α-³²P]UDP-GlcNAc
-
(R)-3-hydroxytetradecanoyl-ACP
-
HEPES buffer (pH 8.0)
-
Bovine Serum Albumin (BSA)
-
TLC plates (silica gel)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, BSA, and (R)-3-hydroxytetradecanoyl-ACP.
-
Add [α-³²P]UDP-GlcNAc to the mixture.
-
Initiate the reaction by adding the purified LpxA enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a small volume of acetic acid.
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the product from the substrate.
-
Visualize the radioactive spots using autoradiography or a phosphorimager.
-
Quantify the amount of product formed by scintillation counting of the excised spots.
Purification of (R)-3-hydroxytetradecanoyl-CoA by LC-MS/MS
This protocol outlines a general method for the purification and quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase.
-
Flow Rate: Dependent on column dimensions.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the precursor ion of (R)-3-hydroxytetradecanoyl-CoA and its characteristic product ions.
Procedure:
-
Prepare the sample containing (R)-3-hydroxytetradecanoyl-CoA.
-
Inject the sample onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Identify the peak corresponding to (R)-3-hydroxytetradecanoyl-CoA based on its retention time and specific MRM transitions.
-
Quantify the amount of the compound by comparing its peak area to that of a known standard.
Experimental Workflow Diagrams
References
- 1. Structure of UDP-N-acetylglucosamine acyltransferase with a bound antibacterial pentadecapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-3-Hydroxytetradecanoyl-CoA. | C35H62N7O18P3S | CID 440602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
